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Compound of Interest

Compound Name: O-Cymene

Cat. No.: B3422329

Introduction

o-Cymene (1-methyl-2-(1-methylethyl)-benzene) is an aromatic hydrocarbon with significant
applications in the chemical and pharmaceutical industries. A thorough understanding of its
structural and electronic properties is crucial for its use in synthesis, as a solvent, and in the
development of new materials. This technical guide provides a comprehensive overview of the
spectroscopic data for o-cymene, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra
are also presented to aid researchers in their analytical endeavors.

Spectroscopic Data

The following sections summarize the key spectroscopic data for o-cymene, presented in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectral Data

The 'H NMR spectrum of o-cymene provides information about the different types of protons
and their connectivity. The data presented here is typically acquired in deuterated chloroform
(CDCls).
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons (H-
~7.1-7.2 m 4H

3, H-4, H-5, H-6)

Isopropyl methine
~3.1 sept 1H Propy

proton (CH)

Methyl protons (Ar-
~2.3 s 3H P (

CHs)

Isopropyl methyl
~1.2 d 6H Propy Y

protons (CH(CHs)2)

13C NMR Spectral Data

The 3C NMR spectrum reveals the number of distinct carbon environments in the o-cymene

molecule.

Chemical Shift (6) ppm

Assignment

~145.7 C-2 (quaternary, isopropyl-substituted)
~135.2 C-1 (quaternary, methyl-substituted)
~129.8 C-4

~126.3 C-5

~125.8 C-6

~125.0 C-3

~33.1 Isopropyl methine carbon (CH)

~24.1 Isopropyl methyl carbons (CH(CHs)2)
~19.0 Methyl carbon (Ar-CHs)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by observing the

vibrational frequencies of its bonds.[1] The spectrum of o-cymene is typically recorded as a

neat liquid film.

Wavenumber (cm—?) Intensity Assignment
3060-3020 Medium Aromatic C-H stretch
Aliphatic C-H stretch (isopropyl
2960-2870 Strong P (1sopropy
and methyl)
1605, 1495 Medium-Strong Aromatic C=C ring stretching
) C-H bend (methyl and
1465 Medium
methylene)
C-H bend (isopropyl gem-
1385, 1365 Medium ) (1sopropyl g
dimethyl)
C-H out-of-plane bend (ortho-
750 Strong

disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron lonization (El) is a common method for

analyzing volatile compounds like o-cymene.[2]

m/z Relative Intensity (%) Assighment

134 ~30 [M]* (Molecular ion)
119 100 [M-CHs]* (Base peak)
91 ~40 [C7H7]* (Tropylium ion)
77 ~15 [CeHs]* (Phenyl ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/a8f4bca24bce0baa47340a020cc26967_MIT5_301IAP12_NMR_Handout.pdf
https://www.benchchem.com/product/b3422329?utm_src=pdf-body
https://www.benchchem.com/product/b3422329?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy (*H and **C)

Sample Preparation:

For a *H NMR spectrum, accurately weigh 5-10 mg of o-cymene. For a 13C NMR spectrum,
a higher concentration of 20-50 mg is recommended.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIls) in a clean, dry vial.[3]

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

[2]
The final sample height in the NMR tube should be approximately 4-5 cm.[3]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

Cap the NMR tube securely.

Instrumental Parameters (General):

o Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
o Temperature: Room temperature (e.g., 298 K).

e 'HNMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 8-16 scans are usually sufficient.

o Relaxation delay: 1-2 seconds.

e 13C NMR:

o Pulse sequence: Proton-decoupled pulse experiment.
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o Number of scans: A larger number of scans (e.g., 128 or more) is required due to the low
natural abundance of 13C.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to
avoid contamination.

e Place one to two drops of o-cymene onto the center of one salt plate.

o Carefully place the second salt plate on top of the first, allowing the liquid to spread into a
thin, uniform film between the plates.

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Instrumental Parameters:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

e Mode: Transmittance.

e Scan Range: Typically 4000-400 cm~1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty sample compartment should be collected
before running the sample.

Mass Spectrometry (GC-MS)

Sample Preparation:
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o Prepare a dilute solution of o-cymene in a volatile organic solvent (e.g., dichloromethane or
hexane). A typical concentration is in the range of 10-100 pug/mL.

Instrumental Parameters (GC-MS with Electron lonization):
e Gas Chromatograph (GC):

o Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.qg.,
50:1) to prevent column overloading.

o Injection Volume: 1 pL.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm film thickness,
with a stationary phase like 5% phenyl methylpolysiloxane).

o Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes,
then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

e Mass Spectrometer (MS):

o lonization Mode: Electron lonization (El).[4]

[¢]

lonization Energy: 70 eV.[4]

[¢]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[e]

Scan Range: m/z 40-300.

o

Source Temperature: Typically 230 °C.

[¢]

Quadrupole Temperature: Typically 150 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of o-cymene
using the described spectroscopic techniques.
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Caption: Workflow for o-cymene analysis.

This diagram shows how o-cymene is analyzed by NMR, IR, and MS to determine its chemical
structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of o-Cymene: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422329#0-cymene-spectroscopic-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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